
(4-Methoxybutyl)(thiophen-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxybutyl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C₁₀H₁₇NOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methoxybutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybutyl)(thiophen-2-ylmethyl)amine typically involves the reaction of thiophen-2-ylmethanol with 4-methoxybutylamine. The reaction is carried out under anhydrous conditions, often using a dehydrating agent to facilitate the formation of the amine bond. The reaction can be represented as follows:
Thiophen-2-ylmethanol+4-Methoxybutylamine→this compound+H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybutyl)(thiophen-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(4-Methoxybutyl)(thiophen-2-ylmethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Methoxybutyl)(thiophen-2-ylmethyl)amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle.
(4-Methoxyphenyl)(thiophen-2-ylmethyl)amine: A structurally similar compound with a phenyl group instead of a butyl group.
(4-Methoxybutyl)(pyridin-2-ylmethyl)amine: A compound with a pyridine ring instead of a thiophene ring.
Uniqueness
(4-Methoxybutyl)(thiophen-2-ylmethyl)amine is unique due to the presence of both a methoxybutyl group and a thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H17NOS |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
4-methoxy-N-(thiophen-2-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C10H17NOS/c1-12-7-3-2-6-11-9-10-5-4-8-13-10/h4-5,8,11H,2-3,6-7,9H2,1H3 |
InChI Key |
XSDWKZDFAOUXDL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


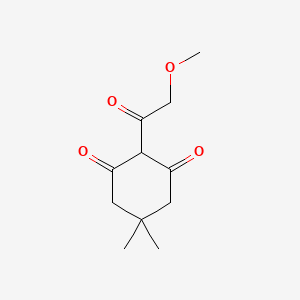
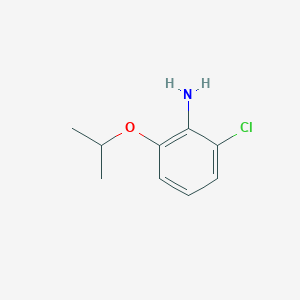
![2-[(Trimethylsilyl)methyl]oxolane-2-carbaldehyde](/img/structure/B13271515.png)
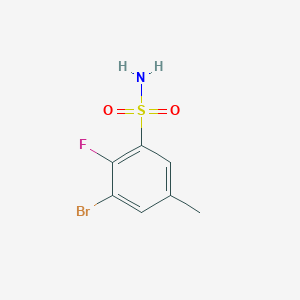
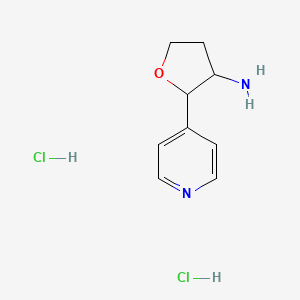
![4-{[(2-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13271535.png)

amine](/img/structure/B13271540.png)
![tert-butyl 3-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B13271554.png)
![3-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13271562.png)
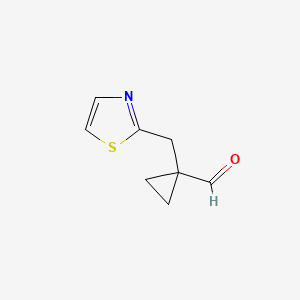
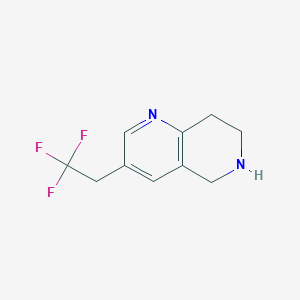
![2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol](/img/structure/B13271576.png)
![(3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13271577.png)
